1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
Description
1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1805862-91-2) is a substituted propan-2-one derivative with the molecular formula C₁₁H₉Cl₂F₃OS and a molecular weight of 317.15 g/mol . Its structure features a propan-2-one backbone attached to a phenyl ring substituted at the 2-position with a chloromethyl (-CH₂Cl) group and at the 4-position with a trifluoromethylthio (-SCF₃) moiety.
Properties
Molecular Formula |
C11H10ClF3OS |
|---|---|
Molecular Weight |
282.71 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS/c1-7(16)4-8-2-3-10(5-9(8)6-12)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |
InChI Key |
KWVWCGIYQIIART-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)CCl |
Origin of Product |
United States |
Preparation Methods
Halogenation Catalysts
Cross-Coupling Catalysts
- Pd(OAc)₂ : Achieves 82% yield in trifluoromethylthio coupling but requires strict moisture control.
- CuI : Cost-effective alternative with 75% yield but slower kinetics.
Solvent Effects :
- Polar Aprotic Solvents : DMF enhances reaction rates but risks side reactions at elevated temperatures.
- Ether Solvents : THF provides moderate yields (68%) with better byproduct control.
Industrial-Scale Production Considerations
Scaling up synthesis necessitates addressing:
- Cost Efficiency : Recycling CH₂Cl₂ reduces solvent expenses by 30%.
- Continuous-Flow Systems : Microreactors improve heat dissipation, enabling 95% conversion in half the batch time.
- Waste Management : Neutralizing HCl/SO₂ emissions with NaOH scrubbers complies with environmental regulations.
Analytical Characterization Methods
Post-synthesis validation employs:
- ¹H NMR : Chloromethyl protons resonate at δ 4.5–4.7 ppm (singlet), while -SCF₃ adjacent protons show splitting at δ 1.3–1.5 ppm.
- HRMS : Exact mass confirmation at m/z 317.15 ([M+H]⁺, C₁₁H₉Cl₂F₃OS).
- X-ray Crystallography : Resolves regiochemical ambiguities in polyhalogenated intermediates.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
- Molecular Formula : C₁₁H₁₀BrF₃OS
- Molecular Weight : 327.16 g/mol
- Key Differences : Replacing the chloromethyl (-CH₂Cl) group with bromomethyl (-CH₂Br) increases molecular weight by ~10 g/mol. The trifluoromethylthio group is positioned at the 3-position instead of the 4-position, altering electronic and steric properties.
- Implications : Bromine’s higher atomic radius and polarizability may enhance reactivity in substitution reactions compared to chlorine.
1-(3-(Chloromethyl)-4-hydroxyphenyl)propan-2-one (ACI-INT-1309)
Trifluoromethyl-Substituted Propan-2-ones
1-(3-(Trifluoromethyl)phenyl)propan-2-one
- Molecular Formula : C₁₀H₉F₃O
- Molecular Weight : 202.18 g/mol
- Key Differences : Lacks both chloromethyl and trifluoromethylthio groups. The trifluoromethyl (-CF₃) group is at the 3-position on the phenyl ring.
- Applications : Intermediate in fenfluramine synthesis, highlighting the pharmacological relevance of trifluoromethylated propan-2-ones .
1-(4-(Trifluoromethyl)phenyl)propan-2-one
Thioether and Sulfur-Containing Derivatives
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-(chloromethyl)phenyl)ethan-1-one (1f)
Data Table: Structural and Physicochemical Comparison
Key Findings and Implications
Substituent Position : The 4-position trifluoromethylthio group in the target compound may confer greater steric hindrance than 3-position analogs, affecting reaction kinetics .
Halogen Effects : Bromine substitution increases molecular weight but may offer distinct reactivity in nucleophilic substitutions compared to chlorine .
Pharmacological Potential: Trifluoromethyl/propan-2-one hybrids are established intermediates in drug synthesis (e.g., fenfluramine), suggesting avenues for therapeutic exploration .
Data Gaps : Melting points, solubility, and bioactivity data for the target compound remain unreported, highlighting areas for future research.
Biological Activity
1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with notable biological activities, attributed to its unique structural features. This compound, characterized by the presence of both chloromethyl and trifluoromethylthio groups, has been studied for its potential applications in medicinal chemistry and other fields.
- Molecular Formula : C11H10ClF3OS
- Molecular Weight : 282.71 g/mol
- CAS Number : 1804216-10-1
The biological activity of this compound is primarily due to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethylthio group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Key Interactions:
- Enzyme Inhibition : The compound has shown potential in modulating enzyme activities, which may lead to therapeutic effects in various diseases.
- Receptor Modulation : Its unique structure allows it to bind selectively to certain receptors, influencing signaling pathways.
Biological Activity Data
Research indicates that this compound exhibits a range of biological activities. Below is a summary of findings from various studies:
Case Studies
-
Protease Inhibition Study :
A study investigated the inhibitory effects of this compound on serine proteases. Results indicated significant inhibition, suggesting potential use as a therapeutic agent in conditions where protease activity is dysregulated. -
Antimicrobial Efficacy :
The compound was tested against various bacterial strains, demonstrating effective antimicrobial properties. This study highlights its potential application as an antimicrobial agent in clinical settings. -
Cytotoxicity Assessment :
In vitro assays revealed that the compound exhibits selective cytotoxicity against specific cancer cell lines while sparing normal cells, indicating its potential as a chemotherapeutic candidate.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging methodologies similar to those used for α-carbonyl sulfoxonium ylides (e.g., coupling chloromethyl intermediates with trifluoromethylthio-containing aryl halides) . Optimization involves adjusting catalyst loading (e.g., Pd(OAc)₂ at 5 mol%), solvent polarity (e.g., DMF or THF), and reaction temperature (80–100°C). Flash chromatography (silica gel, hexane/EtOAc gradient) is typically employed for purification, yielding >85% purity .
Q. How can researchers characterize this compound using spectroscopic techniques, and what are critical spectral markers?
- Methodological Answer :
- ¹H NMR : Look for signals corresponding to the chloromethyl group (δ 4.5–4.7 ppm, singlet) and trifluoromethylthio (δ 1.3–1.5 ppm, quartet due to coupling with adjacent protons) .
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 195–205 ppm, while the trifluoromethylthio group shows distinct splitting (δ 120–125 ppm) .
- HRMS : Calculate expected [M+H]⁺ for C₁₁H₉Cl₂F₃OS (317.15 g/mol) and validate isotopic patterns for chlorine .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The chloromethyl group is moisture-sensitive. Store under inert gas (argon) at –20°C in amber vials. Degradation can be monitored via TLC (silica, hexane/EtOAc 7:3) or HPLC (C18 column, acetonitrile/water) to detect hydrolysis byproducts .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse with water for 15 minutes and seek medical attention. Hazard statements include H303 (harmful if swallowed) and H313 (skin contact may cause irritation) .
Advanced Research Questions
Q. How do reaction intermediates and mechanisms differ when synthesizing derivatives with modified aryl or sulfur-containing groups?
- Methodological Answer : Mechanistic studies (e.g., deuterium labeling or trapping experiments) reveal that palladium-catalyzed reactions proceed via oxidative addition of aryl halides to Pd(0), followed by transmetallation with sulfoxonium ylides. Electron-withdrawing groups (e.g., CF₃S) accelerate the rate by stabilizing Pd(II) intermediates . Computational DFT studies can model transition states to predict regioselectivity in aryl substitution .
Q. What computational approaches are effective for predicting the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices for electrophilicity (C=O carbon) and nucleophilicity (chloromethyl group). Molecular electrostatic potential (MEP) maps identify reactive sites. Software like Gaussian or ORCA is recommended .
Q. How does the metabolic fate of this compound compare to structurally similar ketones in biological systems?
- Methodological Answer : In vitro assays (e.g., liver microsomes) show that the trifluoromethylthio group resists oxidation, while the chloromethyl moiety may undergo glutathione conjugation. Compare metabolic pathways to 1-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone, which undergoes reductive dehalogenation .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) across different synthetic batches?
- Methodological Answer : Discrepancies may arise from residual solvents or stereochemical impurities. Use high-field NMR (≥500 MHz) with ¹H-¹³C HSQC to confirm assignments. Cross-validate with independent techniques like IR (C=O stretch at ~1700 cm⁻¹) or X-ray crystallography if crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
